molecular formula C16H14BrClN2O3 B2512603 N-(3-bromophenyl)-5-chloro-6-(oxolan-3-yloxy)pyridine-3-carboxamide CAS No. 1904343-89-0

N-(3-bromophenyl)-5-chloro-6-(oxolan-3-yloxy)pyridine-3-carboxamide

Cat. No.: B2512603
CAS No.: 1904343-89-0
M. Wt: 397.65
InChI Key: AHKFNAFUIVXTNM-UHFFFAOYSA-N
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Description

“N-(3-bromophenyl)-5-chloro-6-(oxolan-3-yloxy)pyridine-3-carboxamide” is a synthetic organic compound that belongs to the class of pyridine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-bromophenyl)-5-chloro-6-(oxolan-3-yloxy)pyridine-3-carboxamide” typically involves multi-step organic reactions. One possible route could include:

    Formation of the pyridine ring: Starting with a suitable pyridine precursor, the 5-chloro and 6-(oxolan-3-yloxy) substituents can be introduced through halogenation and etherification reactions.

    Introduction of the carboxamide group: The carboxamide group can be introduced via an amide coupling reaction using a suitable amine and carboxylic acid derivative.

    Bromination: The final step involves the bromination of the phenyl ring at the 3-position.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

“N-(3-bromophenyl)-5-chloro-6-(oxolan-3-yloxy)pyridine-3-carboxamide” can undergo various chemical reactions, including:

    Substitution reactions: The bromine and chlorine atoms can be substituted with other functional groups.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., N-bromosuccinimide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of “N-(3-bromophenyl)-5-chloro-6-(oxolan-3-yloxy)pyridine-3-carboxamide” would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “N-(3-bromophenyl)-5-chloro-6-(oxolan-3-yloxy)pyridine-3-carboxamide” include other pyridine carboxamides with different substituents. Examples include:

  • “N-(4-bromophenyl)-5-chloro-6-(oxolan-3-yloxy)pyridine-3-carboxamide”
  • “N-(3-chlorophenyl)-5-chloro-6-(oxolan-3-yloxy)pyridine-3-carboxamide”

Uniqueness

The uniqueness of “this compound” lies in its specific combination of substituents, which may confer distinct chemical and biological properties compared to its analogs. These properties can be explored through comparative studies to identify its potential advantages and applications.

Properties

IUPAC Name

N-(3-bromophenyl)-5-chloro-6-(oxolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrClN2O3/c17-11-2-1-3-12(7-11)20-15(21)10-6-14(18)16(19-8-10)23-13-4-5-22-9-13/h1-3,6-8,13H,4-5,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHKFNAFUIVXTNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=C(C=C(C=N2)C(=O)NC3=CC(=CC=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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